

# 1-(4-Chlorophenyl)-3-(p-tolyl)urea IUPAC name and synonyms

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## Compound of Interest

Compound Name: 1-(4-Chlorophenyl)-3-(p-tolyl)urea

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An In-depth Technical Guide to **1-(4-Chlorophenyl)-3-(p-tolyl)urea**

## Nomenclature

The compound with the structure **1-(4-Chlorophenyl)-3-(p-tolyl)urea** is a disubstituted urea derivative. Its formal nomenclature and common synonyms are crucial for its identification in chemical databases and scientific literature.

- IUPAC Name: 1-(4-chlorophenyl)-3-(4-methylphenyl)urea<sup>[1]</sup>
- Synonyms:
  - **1-(4-chlorophenyl)-3-(p-tolyl)urea**<sup>[1]</sup>
  - N-(4-Chlorophenyl)-N'-(p-tolyl)urea
  - KPSSOXIQJMVHAH-UHFFFAOYSA-N (InChIKey)<sup>[1]</sup>

## Physicochemical Properties

The fundamental physicochemical properties of **1-(4-chlorophenyl)-3-(p-tolyl)urea** are summarized in the table below. These properties are essential for its handling, formulation, and in silico modeling.

Property	Value	Source
Molecular Formula	C14H13ClN2O	[1]
Molecular Weight	260.72 g/mol	Calculated
Monoisotopic Mass	260.07166 Da	[1]
XlogP (predicted)	3.5 - 3.7	[1][2]
SMILES	<chem>CC1=CC=C(C=C1)NC(=O)NC2=CC=C(C=C2)Cl</chem>	[1]
InChI	InChI=1S/C14H13ClN2O/c1-10-2-6-12(7-3-10)16-14(18)17-13-8-4-11(15)5-9-13/h2-9H,1H3,(H2,16,17,18)	[1]

## Biological Activity and Applications

Aryl urea derivatives are a significant class of compounds in medicinal chemistry, exhibiting a wide range of biological activities.[3] While specific quantitative biological data for **1-(4-chlorophenyl)-3-(p-tolyl)urea** is not extensively detailed in the provided results, the broader class of N-aryl-N'-benzylurea and related scaffolds are known for their potential as kinase inhibitors and anticancer agents.[4]

Derivatives of 1-(3-aryl-4-chlorophenyl)-3-(p-aryl)urea have demonstrated notable antiproliferative effects against breast cancer cell lines.[5] Mechanistic studies on these related compounds suggest they may act by inhibiting key signaling pathways involved in cancer progression.[5]

## Experimental Protocols

The synthesis of unsymmetrical ureas like **1-(4-chlorophenyl)-3-(p-tolyl)urea** is typically achieved through the reaction of an isocyanate with an amine. Below is a generalized experimental protocol based on common synthetic methods for aryl ureas.

## General Synthesis of 1-(4-chlorophenyl)-3-(p-tolyl)urea

Objective: To synthesize **1-(4-chlorophenyl)-3-(p-tolyl)urea** from p-toluidine and 4-chlorophenyl isocyanate.

Materials:

- p-Toluidine (4-methylaniline)
- 4-Chlorophenyl isocyanate
- Anhydrous solvent (e.g., Tetrahydrofuran (THF), Dichloromethane (DCM))
- Stirring apparatus
- Reaction vessel

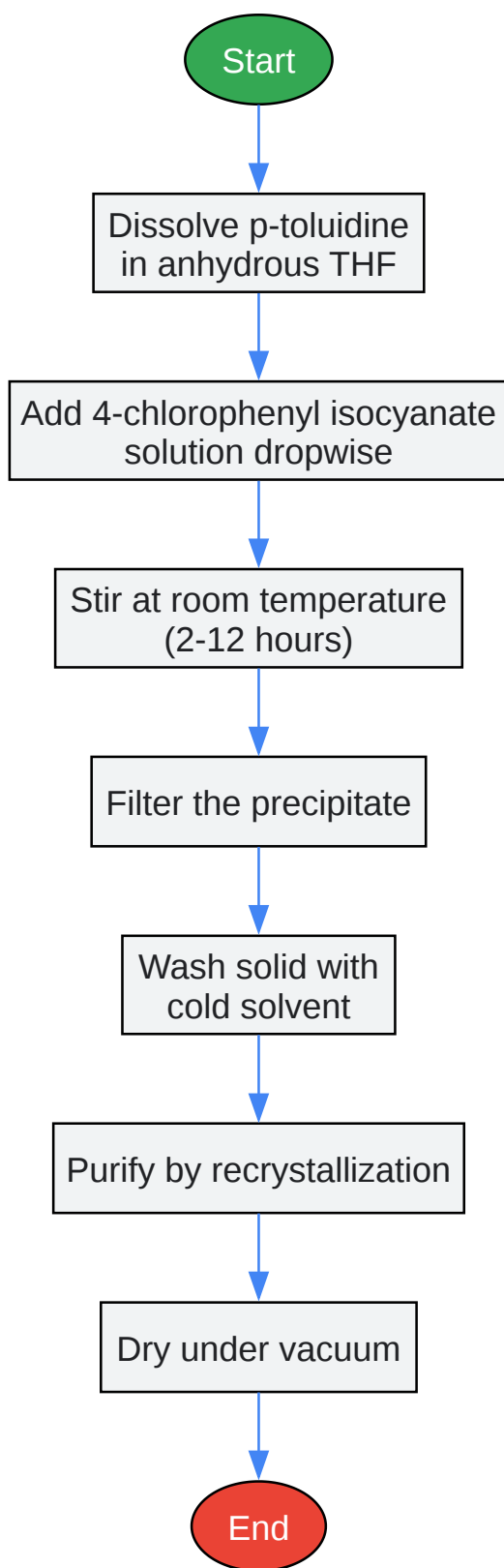
Procedure:

- In a clean, dry reaction vessel, dissolve 1.0 equivalent of p-toluidine in an appropriate volume of anhydrous THF under an inert atmosphere (e.g., nitrogen or argon).
- To this stirring solution, add a solution of 1.0 equivalent of 4-chlorophenyl isocyanate in anhydrous THF dropwise at room temperature.
- Allow the reaction mixture to stir at room temperature for a period of 2 to 12 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
- Upon completion of the reaction, the resulting precipitate (the urea product) is typically collected by filtration.
- The collected solid is washed with a small amount of cold solvent to remove any unreacted starting materials.
- The product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the pure **1-(4-chlorophenyl)-3-(p-tolyl)urea**.
- The final product should be dried under vacuum and its identity and purity confirmed by analytical methods such as NMR spectroscopy and mass spectrometry.

## Visualizations

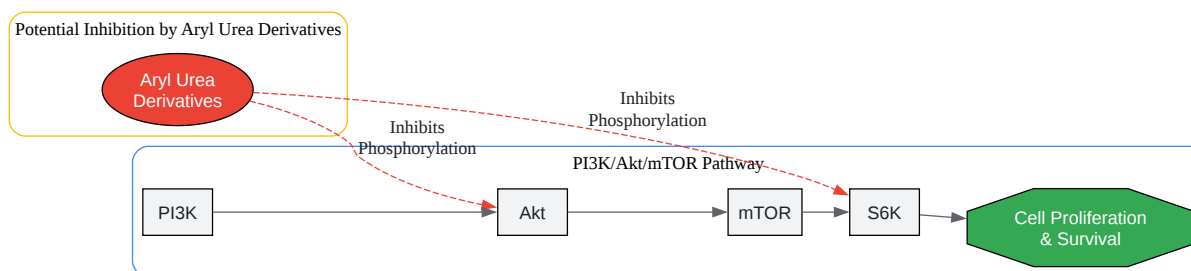
### Logical and Workflow Diagrams

The following diagrams, generated using the DOT language, illustrate a generalized synthetic workflow and a potential signaling pathway inhibited by related aryl urea compounds.



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Caption: Generalized workflow for the synthesis of **1-(4-chlorophenyl)-3-(p-tolyl)urea**.



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Caption: Potential inhibitory action on the PI3K/Akt/mTOR signaling pathway by related aryl ureas.

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## References

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